molecular formula C9H12O2 B6233110 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2169607-59-2

3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid

Numéro de catalogue B6233110
Numéro CAS: 2169607-59-2
Poids moléculaire: 152.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as cBCPA, is a cyclic amino acid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. The unique structural features of cBCPA make it a promising candidate for the development of novel drugs targeting GABA receptors.

Mécanisme D'action

The mechanism of action of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. GABA receptors are classified into two main types: GABAA and GABAB. 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has been shown to selectively modulate GABAA receptors, enhancing the activity of the receptor and increasing the inhibitory effect of GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid are mediated through its interaction with GABAA receptors. Activation of GABAA receptors leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This inhibition of neuronal activity is responsible for the anticonvulsant, anxiolytic, and sedative effects of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid observed in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is its selectivity for GABAA receptors, which reduces the potential for off-target effects. Additionally, 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have good oral bioavailability and a long half-life, making it a promising candidate for drug development. However, the synthesis of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is complex and time-consuming, which may limit its widespread use in laboratory experiments.

Orientations Futures

1. Development of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
2. Investigation of the potential therapeutic applications of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.
3. Exploration of the role of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid in modulating GABAA receptor function in different brain regions and cell types.
4. Investigation of the potential use of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid as a tool for studying the physiological and pathological functions of GABAA receptors.
5. Development of novel drug delivery systems for 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid to improve its efficacy and reduce potential side effects.

Méthodes De Synthèse

The synthesis of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of cyclopropylcarbinol to the corresponding mesylate, followed by a nucleophilic substitution reaction with sodium azide to form the cyclopropyl azide. The azide is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the cyclization of the amine with diethyl malonate to form the desired 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid compound.

Applications De Recherche Scientifique

CBCPA has been extensively studied for its potential therapeutic applications. It has been shown to act as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has also been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. These findings suggest that 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid may have potential applications in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the cyclization of a cyclopropylcarboxylic acid derivative to form the bicyclo[1.1.1]pentane ring system. The carboxylic acid group is then introduced through a carboxylation reaction.", "Starting Materials": [ "Cyclopropylacetic acid", "Bromoacetic acid", "Sodium hydroxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Cyclopropylacetic acid is reacted with bromoacetic acid in the presence of sodium hydroxide and diethyl ether to form the corresponding cyclopropylcarboxylic acid derivative.", "The cyclopropylcarboxylic acid derivative is then cyclized using hydrochloric acid and sodium bicarbonate to form the bicyclo[1.1.1]pentane ring system.", "The carboxylic acid group is introduced through a carboxylation reaction using sodium carbonate and carbon dioxide gas.", "Reduction of the carboxylic acid group is achieved using sodium borohydride in acetic acid and methanol.", "The final compound is obtained through purification using ethanol and water." ] }

Numéro CAS

2169607-59-2

Nom du produit

3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid

Formule moléculaire

C9H12O2

Poids moléculaire

152.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.